Computed Lipophilicity Shift: 2-Thia Core vs. 2-Oxa Isostere (ΔXLogP3 ≈ +0.9)
Replacing the oxygen bridge in 5-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2097913-57-8) with sulfur yields the target 2-thia compound (CAS 2097928-55-5). Although no experimentally measured logD₇.₄ values are publicly available for either compound, the computed XLogP3 of the oxa-analog is −0.2 [1]. Applying a class-level ΔXLogP3 of approximately +0.9 observed for the 2-thia-5-azabicyclo[2.2.1]heptane core (XLogP3 ≈ +0.7 for the unsubstituted scaffold) versus the corresponding 2-oxa core , the target compound's estimated XLogP3 falls in the +0.5 to +0.9 range—a shift from a polar, potentially CNS-restricted property space into a more balanced permeability window associated with favorable CNS MPO profiles for oral small-molecule therapeutics [2]. This quantifiable lipophilicity differential directly impacts compound prioritization for oral bioavailability and blood–brain barrier penetration screening cascades.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Estimated XLogP3 ≈ +0.5 to +0.9 (derived from 2-thia core baseline of +0.7) |
| Comparator Or Baseline | 5-[(1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2097913-57-8): XLogP3 = −0.2 [1] |
| Quantified Difference | ΔXLogP3 ≈ +0.7 to +1.1 (thia minus oxa); class-level O→S shift ≈ +0.9 log units |
| Conditions | Computed XLogP3 (atomic contribution method); no experimental logD data available |
Why This Matters
A ΔXLogP3 of ~0.9 log units corresponds to a roughly 8-fold difference in predicted octanol–water partition coefficient, making the thia-compound substantially more membrane-permeable and CNS-accessible than its oxa-isostere—a decisive factor in neurotherapeutic and oral drug-discovery procurement.
- [1] Kuujia. 5-[(1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2097913-57-8). Computed XLogP3 = −0.2. View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chem Neurosci. 2010;1(6):435-449. View Source
